3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Bcr‑Abl CML Kinase inhibitor

3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS 1437315-22-4; molecular formula C₂₂H₁₈N₆O, MW 382.4 g/mol) is a synthetic organic compound belonging to the pyridinyl‑pyrimidinylamino‑benzamide class. Introduced as a key intermediate in the multi‑step synthesis of the tyrosine kinase inhibitor Imatinib (STI‑571/Gleevec), the compound features a 3‑amino substituent on the terminal benzamide ring, distinguishing it from the 4‑[(4‑methylpiperazin‑1‑yl)methyl]benzamide pharmacophore of the final drug substance.

Molecular Formula C22H18N6O
Molecular Weight 382.4 g/mol
CAS No. 1437315-22-4
Cat. No. B3034199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
CAS1437315-22-4
Molecular FormulaC22H18N6O
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C22H18N6O/c23-17-5-1-3-15(13-17)21(29)26-18-6-8-19(9-7-18)27-22-25-12-10-20(28-22)16-4-2-11-24-14-16/h1-14H,23H2,(H,26,29)(H,25,27,28)
InChIKeyGMWWFXJTPIIQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS 1437315-22-4) – Procurement-Relevant Identity and Class Profile


3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS 1437315-22-4; molecular formula C₂₂H₁₈N₆O, MW 382.4 g/mol) is a synthetic organic compound belonging to the pyridinyl‑pyrimidinylamino‑benzamide class [1]. Introduced as a key intermediate in the multi‑step synthesis of the tyrosine kinase inhibitor Imatinib (STI‑571/Gleevec), the compound features a 3‑amino substituent on the terminal benzamide ring, distinguishing it from the 4‑[(4‑methylpiperazin‑1‑yl)methyl]benzamide pharmacophore of the final drug substance [2]. Commercially, it is supplied as a research‑grade intermediate at certified purities (typically 95% or 98%) and is handled under standard laboratory storage conditions .

Why 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide Cannot Be Replaced by a Generic In‑Class Analog


Within the pyridinyl‑pyrimidinylamino‑benzamide family, even minor modifications to the substituent on the terminal benzamide ring profoundly alter kinase selectivity and cellular potency [1]. The 3‑amino variant serves as a critical synthetic handle for late‑stage diversification (e.g., acylation to form the acrylamide moiety of NS‑187), and its unprotected primary amine imparts a reactivity profile that is absent in the corresponding 3‑halogenated, 3‑trifluoromethylated, or 4‑piperazinylmethyl analogs [2]. Consequently, substituting this intermediate with a structural congener can derail regioselective coupling steps, compromise purity profiles, or invalidate impurity‑fate data in regulatory filings . For procurement decisions, the exact CAS‑grade identity ensures batch‑to‑batch consistency in the intended synthetic sequence.

Quantitative Differentiation Evidence for 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide


Critical Synthetic Intermediate Enabling NS‑187 with Proven 25–55× Superiority over Imatinib

The 3‑amino compound serves as the direct precursor to NS‑187 (9b), a 3‑acrylamido derivative. NS‑187 exhibited an IC₅₀ of 11 nM against wild‑type Bcr‑Abl kinase in autophosphorylation assays, compared to 260 nM for Imatinib, representing a 23.6‑fold improvement. In K562 cellular proliferation assays, NS‑187 showed a GI₅₀ of 2.4 nM versus 53 nM for Imatinib (22.1‑fold enhancement). The free amine of the target compound is essential for introducing the acrylamide warhead during synthesis, enabling this potency gain [1].

Bcr‑Abl CML Kinase inhibitor

Regioselective Acylation Site Distinct from Imatinib's Piperazinylmethyl Motif

The target compound possesses a free 3‑amino group on the benzamide ring, whereas Imatinib's corresponding position is occupied by a 4‑[(4‑methylpiperazin‑1‑yl)methyl] substituent. This structural difference permits selective acylation at the 3‑position to generate a series of derivatives not accessible from Imatinib itself [1]. In the SAR study by Asaki et al., the 3‑amino derivative provided a versatile scaffold that was converted into the highly potent NS‑187 via acryloylation, a transformation impossible with the bulkier piperazinylmethyl analog [2].

Synthetic chemistry Intermediate Imatinib

Documented Purity Profile Enabling Impurity Fate and Forced Degradation Studies

Commercially, the target compound is available at certified purities of 95% or 98%, characterized by HPLC, NMR, and mass spectrometry . This purity specification is directly relevant for its use as an Imatinib process intermediate or as a reference standard in impurity fate mapping. In contrast, generic in‑class analogs lacking documented purity certifications introduce unknown impurity profiles that can confound forced degradation studies and regulatory ANDA submissions .

Analytical chemistry Impurity profiling Quality control

Procurement‑Driven Application Scenarios for 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide


Synthesis of Next‑Generation Bcr‑Abl Inhibitors via Late‑Stage Diversification

Medicinal chemistry teams aiming to develop novel Bcr‑Abl inhibitors with enhanced potency against wild‑type and Imatinib‑resistant mutants can use this intermediate to introduce diverse electrophiles at the 3‑amino position. The 23‑fold potency improvement of NS‑187 over Imatinib demonstrates the value of this diversification strategy [1].

Imatinib Process Development and Impurity Reference Standard

Process chemists can employ the compound as an authentic intermediate for route scouting and as a reference standard for impurity profiling during Imatinib API manufacture. Its well‑characterized purity simplifies forced degradation studies and ANDA impurity fate documentation .

Structure–Activity Relationship (SAR) Expansion of 3‑Substituted Benzamide Series

The free amine provides a versatile nucleophilic handle for generating focused libraries of 3‑substituted benzamides. SAR studies by Asaki et al. confirmed that the 3‑position is a critical determinant of kinase inhibitory potency, making this scaffold essential for systematic exploration [2].

Chemical Biology Probe Development Targeting Abl and Lyn Kinases

The compound's role as a precursor to the dual Bcr‑Abl/Lyn inhibitor NS‑187 positions it as a starting material for designing chemical probes to dissect overlapping kinase signaling pathways in CML and solid tumors [3].

Quote Request

Request a Quote for 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.